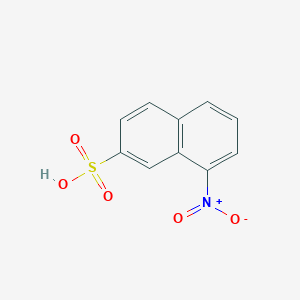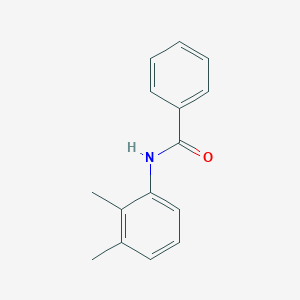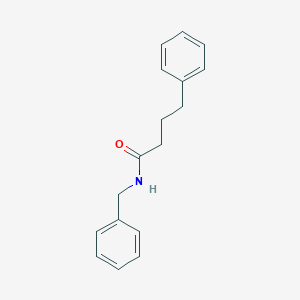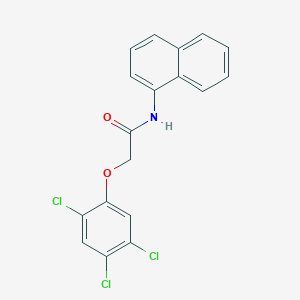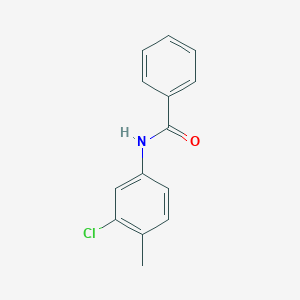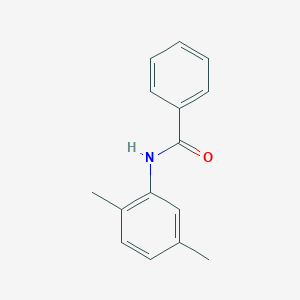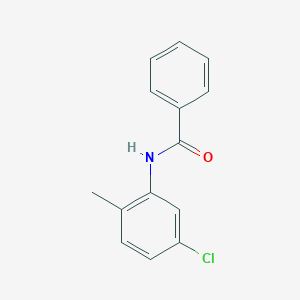
Naphthalen-2-yl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 2-methylpropanoate, also known as NMPP, is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
Naphthalen-2-yl 2-methylpropanoate acts as a fluorescence probe for ROS detection by undergoing a chemical reaction with ROS, resulting in a change in its fluorescence properties. This change in fluorescence can be measured and used to quantify the amount of ROS present in a biological sample.
Effets Biochimiques Et Physiologiques
Naphthalen-2-yl 2-methylpropanoate has been shown to have minimal toxicity and does not interfere with cellular metabolism or viability, making it an ideal probe for biological applications. Additionally, Naphthalen-2-yl 2-methylpropanoate has been shown to selectively detect ROS, making it a valuable tool for studying the role of ROS in various physiological processes and disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One significant advantage of Naphthalen-2-yl 2-methylpropanoate is its high sensitivity and specificity for ROS detection, making it a valuable tool for studying the role of ROS in various biological systems. However, one limitation of Naphthalen-2-yl 2-methylpropanoate is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several potential future directions for Naphthalen-2-yl 2-methylpropanoate research, including the development of novel Naphthalen-2-yl 2-methylpropanoate derivatives with improved solubility and fluorescence properties. Additionally, Naphthalen-2-yl 2-methylpropanoate could be used in combination with other fluorescent probes to study the complex interactions between ROS and other biological molecules. Finally, Naphthalen-2-yl 2-methylpropanoate could be used in vivo to study the role of ROS in disease states and to monitor the effectiveness of therapeutic interventions targeting ROS.
Méthodes De Synthèse
Naphthalen-2-yl 2-methylpropanoate can be synthesized through a multistep process involving the reaction of naphthalene with 2-methylpropanoic acid, followed by esterification and purification steps. The resulting compound is a white crystalline solid with a melting point of approximately 80°C.
Applications De Recherche Scientifique
Naphthalen-2-yl 2-methylpropanoate has shown promising results in various scientific research applications, including its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS play a crucial role in various physiological processes and are involved in the pathogenesis of several diseases. Therefore, the development of a reliable and sensitive method for detecting ROS is of significant interest to the scientific community.
Propriétés
Numéro CAS |
33617-65-1 |
|---|---|
Nom du produit |
Naphthalen-2-yl 2-methylpropanoate |
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
naphthalen-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
Clé InChI |
RVFNBABJYWYXFR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



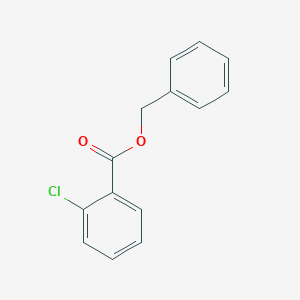

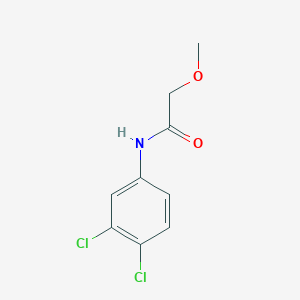


![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
